

Performance comparison of CHDM-based polyesters (PCT) and polyethylene terephthalate (PET)

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Compound of Interest

Compound Name: 1,4-Cyclohexanedimethanol

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A Head-to-Head Battle of Polyesters: Unpacking the Performance of PCT and PET

In the vast landscape of thermoplastic polyesters, Poly(1,4-cyclohexanedimethylene terephthalate) (PCT) and Polyethylene Terephthalate (PET) stand out for their versatile properties and wide-ranging applications. While chemically similar, the inclusion of a bulky cyclohexane ring in the backbone of PCT imparts distinct performance advantages over the more conventional PET. This guide provides a detailed comparison of their performance characteristics, supported by experimental data and standardized testing protocols, to assist researchers, scientists, and drug development professionals in making informed material selections.

At a Glance: Key Performance Differences

PCT generally exhibits superior thermal stability, better chemical resistance, and enhanced mechanical properties at elevated temperatures compared to PET. These attributes make it a preferred choice for demanding applications in automotive, electronics, and medical devices where performance under stress is critical. PET, on the other hand, is a cost-effective and widely accessible polymer with excellent optical clarity and good mechanical strength, making it a staple in packaging, textiles, and single-use medical products.



Quantitative Performance Comparison

The following tables summarize the key performance indicators for both PCT and PET, with data aggregated from various technical datasheets. It is important to note that properties can vary significantly based on the specific grade, processing conditions, and the presence of reinforcements (e.g., glass fibers).

Table 1: Thermal Properties

Property	PCT (Unfilled)	PET (Unfilled)	Test Method
Melting Temperature (Tm)	285 - 290 °C	250 - 260 °C	ASTM D3418, ISO 11357
Glass Transition Temperature (Tg)	80 - 90 °C	70 - 80 °C	ASTM D3418, ISO 11357
Heat Deflection Temperature @ 1.8 MPa (HDT)	~100 °C	60 - 70 °C	ASTM D648
Heat Deflection Temperature @ 1.8 MPa (30% Glass Reinforced)	256 - 262 °C[1]	~220 °C	ASTM D648

Table 2: Mechanical Properties



Property	PCT (Unfilled)	PET (Unfilled)	Test Method
Tensile Strength	55 - 65 MPa	55 - 75 MPa	ASTM D638, ISO 527
Tensile Modulus	2.2 - 2.8 GPa	2.8 - 3.1 GPa	ASTM D638, ISO 527
Flexural Strength	80 - 95 MPa	80 - 110 MPa	ASTM D790, ISO 178
Flexural Modulus	2.2 - 2.6 GPa	2.5 - 4.1 GPa	ASTM D790, ISO 178
Notched Izod Impact Strength	30 - 50 J/m	20 - 40 J/m	ASTM D256
Tensile Strength (30% Glass Reinforced)	99 - 120 MPa[1]	130 - 160 MPa	ASTM D638, ISO 527
Flexural Modulus (30% Glass Reinforced)	5.9 - 9.6 GPa[1]	8.0 - 11.0 GPa	ASTM D790, ISO 178

Table 3: Physical and Chemical Properties

Property	PCT	PET	Test Method
Density	1.20 - 1.23 g/cm ³	1.37 - 1.40 g/cm ³	ASTM D792
Water Absorption (24 hrs)	< 0.1 %	0.1 - 0.2 %	ASTM D570
Chemical Resistance	Excellent resistance to a broad range of chemicals, including automotive fluids and cleaning agents.[1][2]	Good resistance to alcohols, aliphatic hydrocarbons, and oils; poor resistance to alkalis.[3]	ASTM D543, ISO 22088

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. Below are detailed outlines of the key experimental protocols.



Thermal Analysis: Differential Scanning Calorimetry (DSC)

Standard: ASTM D3418, ISO 11357.[4][5][6][7][8][9][10][11]

Methodology:

- A small, precisely weighed sample (typically 5-10 mg) of the polymer is hermetically sealed in an aluminum pan.
- An empty sealed pan is used as a reference.
- The sample and reference pans are placed in a DSC cell and heated at a controlled rate (e.g., 10 °C/min).
- The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.
- The glass transition temperature (Tg) is identified as a step change in the baseline of the heat flow curve.
- The melting temperature (Tm) is determined as the peak of the endothermic melting curve.

Mechanical Testing: Tensile Properties

Standard: ASTM D638, ISO 527.[12][13][14][15][16][17][18][19][20][21]

Methodology:

- Dumbbell-shaped test specimens are prepared by injection molding or machining from a sheet of the material.
- The dimensions of the narrow section of the specimen are precisely measured.
- The specimen is mounted in the grips of a universal testing machine.
- A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.



- The load and elongation are continuously recorded.
- Tensile strength is calculated as the maximum stress applied before failure.
- Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.

Mechanical Testing: Flexural Properties

Standard: ASTM D790, ISO 178.[22][23][24][25][26][27][28][29][30][31]

Methodology:

- Rectangular bar-shaped specimens are prepared.
- The specimen is placed on two supports in a three-point bending fixture.
- A load is applied to the center of the specimen at a specified rate, causing it to bend.
- The load and deflection are recorded until the specimen breaks or reaches a specified strain.
- Flexural strength is calculated from the load at failure.
- Flexural modulus is determined from the slope of the stress-strain curve in the elastic region.

Chemical Resistance Testing

Standard: ASTM D543, ISO 22088.[32][33][34][35][36][37][38][39][40][41]

Methodology:

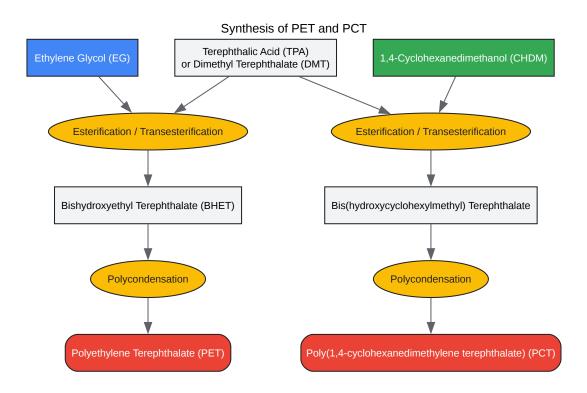
- Test specimens of a specified size and shape are prepared.
- The initial weight, dimensions, and mechanical properties (e.g., tensile strength) of the specimens are measured.
- The specimens are fully immersed in the test chemical for a specified duration and at a controlled temperature.



- After exposure, the specimens are removed, cleaned, and dried.
- The final weight and dimensions are measured to determine any swelling or degradation.
- The mechanical properties are re-tested to assess any changes in performance.
- Visual changes such as cracking, crazing, or discoloration are also noted.

Visualizing the Processes

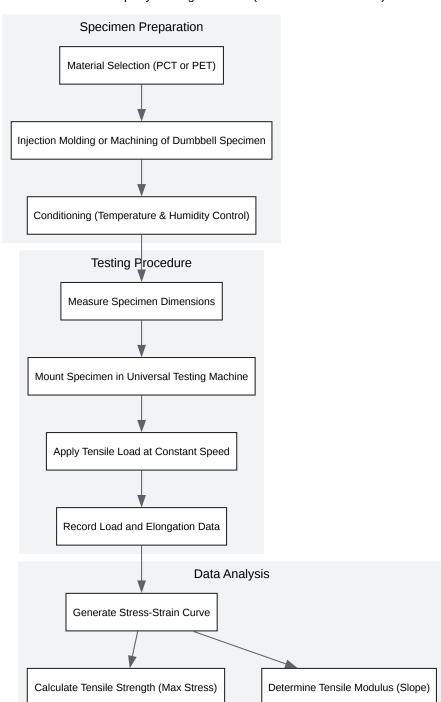
To better understand the fundamental differences and testing workflows, the following diagrams illustrate the synthesis pathways and a typical experimental workflow.



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Caption: Synthesis pathways for PET and PCT.



Tensile Property Testing Workflow (ASTM D638 / ISO 527)

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Caption: Workflow for tensile property testing.

Conclusion

The choice between PCT and PET is ultimately application-dependent. For applications demanding high thermal stability, superior chemical resistance, and robust mechanical performance in harsh environments, PCT is a strong contender, particularly in its glass-reinforced grades. For cost-sensitive applications where good mechanical properties, optical clarity, and processability are the primary requirements, PET remains an excellent and widely used option. This guide provides the foundational data and methodologies to aid in the critical process of material selection for advanced research and development.

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